![molecular formula C18H16N4O2 B2988703 1-(4-methylbenzyl)-5-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1007921-53-0](/img/structure/B2988703.png)
1-(4-methylbenzyl)-5-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione
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Overview
Description
The compound “1-(4-methylbenzyl)-5-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione” is a type of 1,2,3-triazole . Triazoles are nitrogen-containing heterocyclic compounds that have been studied extensively due to their wide range of pharmacological applications .
Molecular Structure Analysis
The molecular structure of 1,2,3-triazoles involves a five-membered ring containing two carbon atoms and three nitrogen atoms . The specific molecular structure of “1-(4-methylbenzyl)-5-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione” is not explicitly mentioned in the literature.Scientific Research Applications
Antimicrobial Activities
This compound is a derivative of 1,2,4-triazole and has been found to possess significant antimicrobial activities . The compound was synthesized from the reaction of various ester ethoxycarbonylhydrazones with several primary amines . It was found to possess good or moderate activities against the test microorganisms .
Antifungal Activities
Triazole derivatives containing alkynyl side chains, similar to the compound , have been synthesized and their antifungal activity towards Cryptococcus and Candida species were evaluated . These compounds showed promising results when compared with reference drugs .
Drug Discovery
1,2,3-triazoles, including the compound , have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .
Organic Synthesis
1,2,3-triazoles are one of the most important nitrogen-containing five-membered heterocycles and have a wide range of applications in organic synthesis . They have high chemical stability and strong dipole moment .
Chemical Biology
1,2,3-triazoles have found applications in chemical biology . They are structurally resembling to the amide bond, mimicking an E or a Z amide bond .
Supramolecular Chemistry
1,2,3-triazoles have found applications in supramolecular chemistry . They have hydrogen bonding ability which makes them useful in this field .
Polymer Chemistry
1,2,3-triazoles have found applications in polymer chemistry . They are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
Materials Science
1,2,3-triazoles have found applications in materials science . They are used in the synthesis of high nitrogen containing heterocyclic systems .
Safety and Hazards
Future Directions
The future directions for research on “1-(4-methylbenzyl)-5-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione” and similar compounds likely involve further exploration of their synthesis, properties, and potential applications. The development of novel potential drug candidates having better efficacy and selectivity is a key focus .
Mechanism of Action
Target of Action
Compounds containing a pendant 1,2,3-triazole ring system are active ingredients in medications such as tazobactam and cefatrizine . These medications are known to target bacterial cell wall synthesis, suggesting a potential antibacterial action for this compound.
Mode of Action
Based on its structural similarity to other triazole derivatives, it may interact with its targets through the formation of hydrogen bonds and hydrophobic interactions, leading to changes in the target’s function .
Biochemical Pathways
Given the potential antibacterial action, it may affect the bacterial cell wall synthesis pathway, leading to the inhibition of bacterial growth .
Result of Action
If it does indeed have antibacterial action, it could lead to the inhibition of bacterial growth, potentially making it useful in the treatment of bacterial infections .
Action Environment
This compound, with its potential antibacterial action, presents an interesting avenue for future research .
properties
IUPAC Name |
3-[(4-methylphenyl)methyl]-5-phenyl-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-12-7-9-13(10-8-12)11-21-16-15(19-20-21)17(23)22(18(16)24)14-5-3-2-4-6-14/h2-10,15-16H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYRKUGYFUPUSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3C(C(=O)N(C3=O)C4=CC=CC=C4)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methylbenzyl)-5-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione |
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